4,7-Methanobenzotrithiole, hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methanobenzotrithiole, hexahydro- is a chemical compound with the molecular formula C7H10S3 and a molecular weight of 190.3493 g/mol This compound is characterized by its unique structure, which includes three sulfur atoms and a hexahydro-4,7-methanobenzene core
Vorbereitungsmethoden
The synthesis of 4,7-Methanobenzotrithiole, hexahydro- involves several steps. One common synthetic route includes the reaction of 2-chlorocyclohexanone with 1,3-cyclohexanedione in the presence of a base and an organic solvent to form a carbon-carbon bond. This intermediate is then subjected to a cyclization reaction in the presence of an acid solution to produce the desired compound . Industrial production methods may vary, but they typically involve similar reaction conditions and steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,7-Methanobenzotrithiole, hexahydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,7-Methanobenzotrithiole, hexahydro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Wirkmechanismus
The mechanism of action of 4,7-Methanobenzotrithiole, hexahydro- involves its interaction with molecular targets and pathways within a system. Its effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The specific molecular targets and pathways involved depend on the context of its use and the conditions under which it is applied.
Vergleich Mit ähnlichen Verbindungen
4,7-Methanobenzotrithiole, hexahydro- can be compared with other similar compounds such as:
3,4,5-Trithia-tricyclo[5.2.1.02,6]decane: This compound shares a similar trithiole structure but differs in its overall molecular framework.
Hexahydromethylphthalic anhydride: Although structurally different, it shares some chemical reactivity characteristics with 4,7-Methanobenzotrithiole, hexahydro-.
Eigenschaften
CAS-Nummer |
23657-27-4 |
---|---|
Molekularformel |
C7H10S3 |
Molekulargewicht |
190.4 g/mol |
IUPAC-Name |
(1R,2R,6S,7S)-3,4,5-trithiatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C7H10S3/c1-2-5-3-4(1)6-7(5)9-10-8-6/h4-7H,1-3H2/t4-,5+,6-,7+ |
InChI-Schlüssel |
SBQNMCWSECNNTA-UMRXKNAASA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2SSS3 |
Kanonische SMILES |
C1CC2CC1C3C2SSS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.